Butropium Bromide is derived from tropane alkaloids, a class of naturally occurring compounds found in various plants. The compound exhibits characteristics typical of anticholinergic drugs, which are often employed in managing conditions like asthma and chronic obstructive pulmonary disease. Its classification falls under the broader category of bronchodilators, with specific applications in respiratory therapy.
The synthesis of Butropium Bromide typically involves several steps that can be categorized into two main approaches: chemical synthesis and biotechnological methods.
The detailed conditions for these syntheses are often proprietary or patented, emphasizing the need for innovative approaches in pharmaceutical manufacturing .
Butropium Bromide has a complex molecular structure characterized by a bicyclic system typical of tropane derivatives.
The stereochemistry of Butropium is also significant, as the spatial arrangement of atoms can influence its interaction with biological targets .
Butropium participates in several chemical reactions that are essential for its function and application:
The mechanism of action of Butropium involves selective antagonism at muscarinic acetylcholine receptors located in the bronchial smooth muscle:
Butropium Bromide exhibits several notable physical and chemical properties:
Key parameters such as melting point, boiling point, and pH stability are critical for ensuring consistent therapeutic performance .
Butropium has several scientific applications primarily centered around respiratory medicine:
The therapeutic application of anticholinergics dates to ancient civilizations utilizing botanicals from the Solanaceae family (e.g., Datura species), where inhaled alkaloids like atropine provided bronchodilation but caused significant systemic toxicity [4]. The mid-20th century marked a pivotal shift with the synthesis of quaternary ammonium derivatives, designed to retain pharmacological activity while reducing central nervous system penetration. This became achievable through the introduction of a permanent positive charge on the nitrogen atom, which limited blood-brain barrier crossing and improved local tissue selectivity [6].
Early synthetic agents like ipratropium bromide (developed in the 1970s) demonstrated that quaternary ammonium compounds could effectively antagonize muscarinic receptors in airways with minimal systemic absorption when administered via inhalation [3] [8]. This principle was subsequently extended to gastrointestinal therapeutics. Agents such as scopolamine butylbromide (hyoscine butylbromide) and later butropium bromide were engineered specifically for spasmolytic activity in visceral smooth muscle. Their development addressed the need for agents that could mitigate colicky pain and motility disorders without the unpredictable bioavailability and cognitive side effects associated with tertiary amines like atropine [4] [6].
Table 1: Evolution of Key Quaternary Ammonium Anticholinergics
Era | Compound | Therapeutic Application | Molecular Innovation |
---|---|---|---|
Pre-1950s | Atropine (tertiary amine) | Broad antimuscarinic | High CNS penetration; systemic effects |
1960s–1970s | Ipratropium Bromide | Respiratory bronchodilation | Quaternary structure; localized inhalation |
1970s–1980s | Scopolamine Butylbromide | GI/spasmolytic, antiemetic | Quaternary N⁺ with butyl group; reduced absorption |
1980s+ | Butropium Bromide | GI-selective spasmolysis | Tailored arylalkyl structure; enhanced GI selectivity |
The structural refinement culminated in compounds like butropium, which incorporated bulky aromatic substituents (e.g., butoxyphenyl groups) to further restrict systemic absorption and prolong local activity within the gastrointestinal tract [6]. This trajectory underscores a deliberate pharmacological evolution toward organ-selective antimuscarinic effects.
Butropium bromide is definitively classified as an organic bromide salt within the broader category of quaternary ammonium compounds. Its systematic IUPAC name is [(1R,5S)-8-[(4-butoxyphenyl)methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate bromide, reflecting its complex stereochemistry and ionic nature [5] [9].
Core Structural Features:
The molecular formula is C₂₈H₃₈NO₄⁺·Br⁻, with a molecular weight of 532.51 g/mol [9]. Spectroscopic identifiers include:
[Br-].CCCCOc1ccc(C[N+]2(C)[C@@H]3CC[C@H]2C[C@H](C3)OC(=O)[C@H](CO)c4ccccc4)cc1
LHLMOSXCXGLMMN-WDTICOSOSA-M
[9] Table 2: Comparative Structural Attributes of Butropium and Reference Anticholinergics
Parameter | Butropium Bromide | Ipratropium Bromide | Scopolamine Butylbromide |
---|---|---|---|
Molecular Formula | C₂₈H₃₈BrNO₄ | C₂₀H₃₀BrNO₃ | C₂₁H₃₀BrNO₄ |
Molecular Weight | 532.51 g/mol | 332.46 g/mol | 440.38 g/mol |
Quaternary Group | 4-Butoxyphenylmethyl | Isopropyl | n-Butyl |
Acid Moiety | (S)-3-Hydroxy-2-phenylpropanoate | Tropate (tropic acid) | Tropate |
Stereochemistry | Multiple chiral centers | Single chiral center | Multiple chiral centers |
Critical differentiators include butropium’s extended butoxy chain—which augments hydrophobicity and membrane interaction—and its asymmetric hydroxy acid ester, which influences receptor-binding kinetics [5] [9]. The stereospecific configuration at C-3 (tropane) and C-2ʹ (phenylpropanoate) is essential for optimal muscarinic M3 receptor antagonism.
Butropium bromide functions as a competitive muscarinic acetylcholine receptor antagonist with particular affinity for the M3 subtype predominant in gastrointestinal, bronchial, and urinary smooth muscle. Its therapeutic significance stems from two interrelated properties:
Clinically, butropium is indicated for spasmodic pain associated with conditions like gastritis, peptic ulcer disease, and cholelithiasis [5]. Its mechanism involves suppressing spasms through:
Within contemporary gastroenterology, butropium exemplifies the trend toward receptor-subtype selective agents. While earlier anticholinergics non-selectively blocked M1–M3 receptors, modern derivatives prioritize M3 antagonism—the primary mediator of gut contraction and secretion—enhancing therapeutic precision [1]. This aligns with broader shifts in irritable bowel syndrome (IBS) management, where quaternary ammonium antispasmodics like pinaverium and otilonium are first-line therapies for abdominal pain and bloating [1] [7].
Table 3: Key Research and Clinical Applications of Butropium Bromide
Domain | Findings/Applications | Pharmacological Basis |
---|---|---|
Mechanism of Action | High-affinity M3 receptor antagonism | Blocks Gq-protein coupled Ca²⁺ mobilization |
GI Spasmolysis | Relief of gastritis, ulcer, and biliary colic pain | Direct smooth muscle relaxation |
Clinical Guidelines | Listed in Japanese IBS treatment algorithms | Antispasmodic efficacy in pain/distension |
Formulation Science | Salt formation with bromide enhances stability/solubility | Ionic lattice structure |
Butropium’s ongoing relevance is reflected in its inclusion in Japanese Society of Gastroenterology guidelines as an approved anticholinergic for IBS symptom control [7]. Future research may explore its potential in targeted delivery systems (e.g., colonic-release formulations) or as a template for designing dual-action molecules with calcium channel blocking activity—a feature seen in structurally related agents like otilonium [1]. Its well-defined stereochemistry also positions it as a candidate for computational modeling of novel muscarinic modulators [10].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7